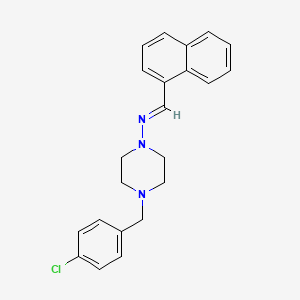

4-(4-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine often involves microwave-assisted methods, leading to efficient formation of the desired structures. For instance, the microwave-assisted synthesis of a related compound, B-355252, was achieved through a nucleophilic aromatic substitution reaction, providing a high yield of 94% (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex interactions and associations, as demonstrated in studies on similar molecules. For example, the hydrogen-bond association of a related piperazinedione was investigated, revealing polymorphic crystalline forms with different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of novel structures with potential biological activities. For example, the preparation and characterization of a non-peptide CCR5 antagonist demonstrated the ability to synthesize complex molecules with specific target interactions (Bi, 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, density, and thermal stability, have been characterized in detail. Homopolyamides based on similar structures exhibited high thermal stability, as evidenced by thermogravimetric analysis (Asundaria et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, have been explored in various studies. For instance, a series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl] thiophenes were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor, demonstrating the chemical versatility and potential biological relevance of such compounds (Romagnoli et al., 2008).

Applications De Recherche Scientifique

Enhanced Neurite Outgrowth

The compound 4-(4-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine, although not directly mentioned, shares structural similarities with compounds studied for their potential in enhancing nerve growth factor (NGF)-induced neurite outgrowths. A related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), synthesized using microwave-assisted nucleophilic aromatic substitution, demonstrated significant enhancement of NGF's ability to stimulate neurite outgrowths in NS-1 cells. This suggests potential applications in neuroregenerative medicine and the study of neurodegenerative diseases (Williams et al., 2010).

Antagonistic Activities on Serotonin Receptors

Piperazine derivatives, including compounds structurally related to 4-(4-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine, have been prepared and evaluated for their antagonistic activities on 5-HT7 serotonin receptors. These compounds exhibited varying degrees of inhibition, with IC50 values ranging from 12-580nM, indicating potential for the development of novel therapeutic agents targeting disorders associated with serotonin regulation (Yoon et al., 2008).

Organic Crystal Engineering

In the realm of organic crystal engineering, the study and synthesis of 1,4-piperazine-2,5-diones demonstrate the compound's utility in exploring hydrogen-bonding networks and polymorphism through crystallization processes. This research provides valuable insights into molecular association in solutions and the influence of polymorphic forms on material properties, highlighting the broader applicability of piperazine derivatives in materials science (Weatherhead-Kloster et al., 2005).

Luminescent Properties and Photo-induced Electron Transfer

The study of naphthalimides with piperazine substituents, such as those structurally akin to 4-(4-chlorobenzyl)-N-(1-naphthylmethylene)-1-piperazinamine, revealed their significant luminescent properties and the capability for photo-induced electron transfer (PET). These findings suggest applications in the development of optical materials, sensors, and probes for various scientific and industrial purposes (Gan et al., 2003).

Propriétés

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-1-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3/c23-21-10-8-18(9-11-21)17-25-12-14-26(15-13-25)24-16-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDUAYZMRZEZGV-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)

![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)

![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)